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For Researchers, Scientists, and Drug Development Professionals

Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce

the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1]

[2] RC32 is a potent and specific PROTAC designed to target the FK506-Binding Protein 12

(FKBP12) for degradation.[3][4] It is a heterobifunctional molecule composed of rapamycin,

which binds to FKBP12, and pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin

ligase.[3][4] This targeted degradation provides a powerful "chemical knockdown" tool to study

the diverse functions of FKBP12 and its complex network of protein-protein interactions (PPIs)

in a rapid, reversible, and dose-dependent manner.[5][6]

FKBP12 is a highly conserved protein that acts as a peptidyl-prolyl isomerase and is involved in

numerous critical cellular processes, including protein folding, immunosuppression, and signal

transduction.[7][8] It is known to interact with several key proteins, such as the ryanodine

receptor, the type I receptor for transforming growth factor-β (TGF-β), and the mammalian

target of rapamycin (mTOR).[7][8][9] By specifically removing FKBP12, RC32 allows

researchers to dissect the functional consequences of its absence and validate its role in
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various signaling pathways. Unlike immunosuppressive drugs like FK506 or rapamycin, RC32-

mediated degradation of FKBP12 has been shown to avoid off-target inhibition of calcineurin or

mTOR, providing a more precise tool for studying FKBP12-specific functions.[5][10]

Mechanism of Action
The RC32 PROTAC operates by inducing proximity between FKBP12 and the E3 ubiquitin

ligase CRBN. The rapamycin moiety of RC32 binds to FKBP12, while the pomalidomide moiety

binds to CRBN. This forms a ternary complex (FKBP12-RC32-CRBN), which facilitates the

transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on

the surface of FKBP12.[1][3] The resulting polyubiquitin chain acts as a signal for the 26S

proteasome, which recognizes, unfolds, and degrades the tagged FKBP12 protein, releasing

the RC32 molecule to repeat the cycle.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_Protein_Degradation_by_PROTACs_using_Western_Blot.pdf
https://www.researchgate.net/publication/353416402_A_beginner's_guide_to_PROTACs_and_targeted_protein_degradation
https://www.researchgate.net/figure/RC32-induced-degradation-of-FKBP12-in-cell-cultures-a-Mechanism-of-action-of-PROTAC-b_fig1_330883684
https://www.medchemexpress.com/fkbp12-protac-rc32.html
https://synapse.patsnap.com/drug/2425fb1149074724af8f9c53946ad1af
https://synapse.patsnap.com/drug/2425fb1149074724af8f9c53946ad1af
https://www.researchgate.net/publication/330883684_A_chemical_approach_for_global_protein_knockdown_from_mice_to_non-human_primates
https://synapse.patsnap.com/article/what-are-fkbp12-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC6611466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC30154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC30154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9135734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9135734/
https://www.benchchem.com/product/b15609543/docs#application-notes-using-rc32-protac-to-study-fkbp12-protein-protein-interactions
https://www.benchchem.com/product/b15609543/docs#application-notes-using-rc32-protac-to-study-fkbp12-protein-protein-interactions
https://www.benchchem.com/product/b15609543/docs#application-notes-using-rc32-protac-to-study-fkbp12-protein-protein-interactions
https://www.benchchem.com/product/b15609543/docs#application-notes-using-rc32-protac-to-study-fkbp12-protein-protein-interactions
https://www.benchchem.com/product/b15609543?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609543?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609543?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

